molecular formula C6H6ClFN2 B13986355 (2-Chloro-5-fluoropyridin-4-YL)methylamine

(2-Chloro-5-fluoropyridin-4-YL)methylamine

Cat. No.: B13986355
M. Wt: 160.58 g/mol
InChI Key: SENRYKNPHHVKHK-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoropyridin-4-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoropyridin-4-YL)methylamine typically involves the reaction of 2-chloro-5-fluoropyridine with methylamine. One common method includes the use of sodium methoxide as a base, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This reaction is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoropyridin-4-YL)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

(2-Chloro-5-fluoropyridin-4-YL)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluoropyridin-4-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-6-fluoropyridin-2-yl)methanamine: A similar compound with a different substitution pattern on the pyridine ring.

    (2-Chloro-5-fluoropyridin-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

(2-Chloro-5-fluoropyridin-4-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(2-chloro-5-fluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2

InChI Key

SENRYKNPHHVKHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)F)CN

Origin of Product

United States

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